N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide
Overview
Description
“N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also features a hydroxy group (-OH), an ethynyl group (-C≡CH), and a trimethylsilyl group ((CH3)3Si-), all of which can significantly influence the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from a simple pyridine derivative. The exact synthetic route would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis
The presence of the pyridine ring, hydroxy group, ethynyl group, and trimethylsilyl group would all contribute to the compound’s molecular structure. The pyridine ring is aromatic and planar, contributing to the compound’s stability. The hydroxy group can form hydrogen bonds, influencing the compound’s solubility and reactivity. The ethynyl group is a source of acidity, and the trimethylsilyl group is often used in organic synthesis as a protecting group.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, the hydroxy group might participate in condensation reactions, and the ethynyl group might undergo addition reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a hydroxy group might increase its solubility in water, while the ethynyl and trimethylsilyl groups might make it more lipophilic.Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology.
Please note that this is a general analysis based on the compound’s structure. For a detailed analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
N-[4-oxo-5-(2-trimethylsilylethynyl)-1H-pyridin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2Si/c1-9(15)14-11-8-13-7-10(12(11)16)5-6-17(2,3)4/h7-8H,1-4H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFGXFSIJSLBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC=C(C1=O)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673568 | |
Record name | N-{4-Oxo-5-[(trimethylsilyl)ethynyl]-1,4-dihydropyridin-3-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)-pyridin-3-YL)acetamide | |
CAS RN |
1203499-31-3 | |
Record name | N-{4-Oxo-5-[(trimethylsilyl)ethynyl]-1,4-dihydropyridin-3-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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